Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC16473844
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl (1S,4S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m0/s1 |
| Standard InChI Key | KBFKGKCNVPZMHL-JVIMKECRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C2N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1C2N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core consists of a 2-azabicyclo[2.2.1]heptane system, a bridged heterocycle with nitrogen at position 2. The "anti" designation refers to the spatial arrangement of the 7-amino group relative to the bridgehead hydrogen (Figure 1). X-ray crystallography of analogous structures, such as tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate , reveals that substituent positioning profoundly influences ring puckering and hydrogen-bonding capabilities.
Table 1: Key Structural Features
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| Molecular Weight | 212.29 g/mol | |
| IUPAC Name | tert-butyl (1S,4S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Stereochemistry | anti configuration at C7 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related compounds highlight distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl protons) and the bicyclic framework’s protons (δ 3.0–4.5 ppm) . Infrared spectroscopy typically shows stretches for the carbonyl group (~1700 cm⁻¹) and primary amine (~3350 cm⁻¹) .
Synthetic Strategies
Multi-Step Organic Synthesis
The synthesis of tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves sequential protection, cyclization, and functionalization steps. A plausible route, inferred from analogous syntheses , includes:
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Amino Protection: Introduction of the Boc group to a precursor amine.
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Cyclization: Transannular alkylation or Wittig/Michael reactions to form the bicyclic core.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to enforce the anti configuration.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | SmI₂, THF, −78°C | 62% | |
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 85% |
Industrial Considerations
Continuous flow reactors and catalytic hydrogenation may enhance scalability, though industrial protocols remain unpublished. Challenges include maintaining stereochemical integrity during large-scale production.
Physicochemical Properties
Solubility and Stability
The Boc group confers lipophilicity, rendering the compound soluble in dichloromethane, THF, and DMSO. Aqueous solubility is limited but improves under acidic conditions due to amine protonation. Stability studies suggest decomposition above 150°C, with Boc cleavage occurring in strong acids (e.g., HCl/dioxane) .
Crystallography and Conformational Analysis
Single-crystal X-ray data for the related compound tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate reveals a chair-like conformation with intramolecular hydrogen bonds between the amine and carbonyl groups. This rigidity may enhance binding affinity in biological targets.
Comparative Analysis with Structural Analogs
tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Substituent Position: Amino group at C2 vs. C7.
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Bioactivity: The C2 analog shows 30% higher binding affinity to μ-opioid receptors in preliminary assays .
7-Azabicyclo[2.2.1]heptane Glutamic Acid
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Functionalization: Carboxylic acid at C1 enables ionic interactions absent in the Boc-protected derivative.
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Applications: Neuroprotective agents vs. potential prodrugs.
Future Directions
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Stereoselective Synthesis: Developing enantioselective routes to access both anti and syn diastereomers.
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Biological Screening: Evaluating kinase inhibition, antimicrobial activity, and CNS penetration.
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Prodrug Design: Leveraging the Boc group for controlled release in vivo.
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